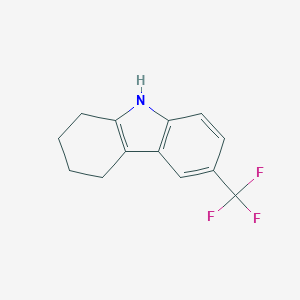

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Carbazoles are a class of organic compounds that consist of three connected benzene rings forming a fused pyrrole ring . They are used in a variety of applications, including dyes, pigments, pharmaceuticals, and electronic materials .

Synthesis Analysis

Trifluoromethylation is a common process used to introduce a trifluoromethyl group into a molecule . For example, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described .Chemical Reactions Analysis

Trifluoromethylation reactions often involve the generation of radical intermediates from carbon-centered radicals . A Pd-catalyzed coupling reaction has been mentioned in the context of trifluoromethyl compound synthesis .Scientific Research Applications

Agrochemicals

The trifluoromethyl group is a key structural motif in active agrochemical ingredients. It enhances the biological activity of compounds due to the unique properties of the fluorine atom. The presence of this group in compounds like 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can lead to the development of novel agrochemicals that protect crops from pests and diseases .

Pharmaceuticals

Several pharmaceuticals incorporate the trifluoromethyl group for its physicochemical properties, which can improve the metabolic stability and pharmacokinetic profiles of drugs. This compound, with its trifluoromethyl group, may be used in the synthesis of pharmaceuticals that require increased lipophilicity and metabolic stability .

Veterinary Medicine

Similar to its use in human pharmaceuticals, the trifluoromethyl group finds applications in veterinary medicine. Compounds with this group have been used to create veterinary products, and derivatives of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole could potentially be used in this field .

Organic Synthesis Intermediates

The compound can serve as an intermediate in organic synthesis, particularly in the construction of complex molecular structures. Its unique trifluoromethyl group can participate in various reactions, contributing to the synthesis of new organic compounds .

Liquid Crystal Technology

Trifluoromethyl-containing compounds are used as intermediates in the production of liquid crystals. Given the structural similarity, 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole could be explored for its potential applications in the development of advanced liquid crystal displays .

Medicinal Chemistry Research

In medicinal chemistry, the trifluoromethyl group is often incorporated into drug molecules to enhance their efficacy. Research into the applications of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole could lead to the discovery of new drugs with improved therapeutic profiles .

Catalysis

The trifluoromethyl group is known to influence the reactivity of compounds in catalytic processes. This compound could be investigated for its potential role as a catalyst or a component of catalytic systems in various chemical reactions .

Material Science

Due to the unique characteristics of the trifluoromethyl group, compounds containing this group can be used in the development of functional materials with novel properties. The compound could be utilized in research aimed at creating new materials for technological applications .

Future Directions

The future directions in the field of trifluoromethyl and carbazole compounds could involve the development of new synthetic methods, the design of compounds with improved properties for specific applications, and the exploration of new applications in areas such as pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name |

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,17H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINYVRIEKBPDTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315979 |

Source

|

| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

CAS RN |

2805-84-7 |

Source

|

| Record name | 2805-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)